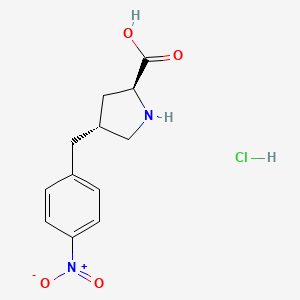![molecular formula C13H11Cl2NO2 B1597211 3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol CAS No. 287928-00-1](/img/structure/B1597211.png)
3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Electrochemical Oxidation and Organic Synthesis
- Electrochemical Applications : A study on the electrochemical oxidation of 3-methylpyridine at a boron-doped diamond electrode has shown that it can result in the formation of nicotinic acid or complete combustion to CO2, depending on applied conditions. This research has implications for electroorganic synthesis and wastewater treatment, suggesting potential utility in environmental remediation and chemical synthesis processes (Iniesta et al., 2001).
Organic Compound Rearrangements
- Chemical Rearrangements : The thermal and acid-catalysed rearrangements of 5,6-dihydro-4H-1,2-oxazines into 2-arylpyridines under specific conditions have been described, providing insights into reaction mechanisms that could be relevant for designing synthetic pathways for related compounds (Faragher & Gilchrist, 1979).
Polymer and Material Science
- Polymer Synthesis and Characterization : The oxidative polycondensation of 4-aminopyridine to oligo-4-aminopyridine and its Schiff base derivatives was studied, showing applications in polymer science for creating materials with specific electronic or photonic properties (Kaya & Koyuncu, 2003).
Medicinal Chemistry and Drug Development
- Antiproliferative Effects and Binding Properties : Research on dinuclear gold(III) compounds with bipyridyl ligands has demonstrated antiproliferative effects against cancer cell lines and interactions with DNA and proteins, highlighting the therapeutic potential of metal complexes in oncology (Casini et al., 2006).
Environmental and Analytical Chemistry
- Photocatalytic Reactions : Studies on photocatalytic electron-transfer oxidation of compounds like triphenylphosphine and benzylamine with molecular oxygen have provided insights into the mechanisms of photoinduced reactions, with implications for environmental cleanup and analytical applications (Ohkubo, Nanjo, & Fukuzumi, 2006).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]-2-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-8-13(12(17)4-5-16-8)18-7-9-2-3-10(14)6-11(9)15/h2-6H,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYDVUVRSUDGRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)OCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381895 | |
| Record name | 3-[(2,4-Dichlorophenyl)methoxy]-2-methylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol | |
CAS RN |
287928-00-1 | |
| Record name | 3-[(2,4-Dichlorophenyl)methoxy]-2-methylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(2,4-dichlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597138.png)
![N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide](/img/structure/B1597139.png)



![7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B1597145.png)


